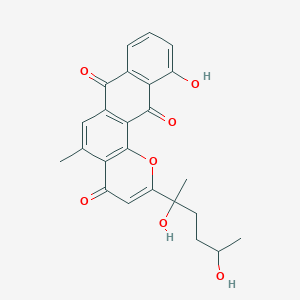
delta-Indomycinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
delta-Indomycinone is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.
Aplicaciones Científicas De Investigación
Introduction to Delta-Indomycinone
This compound is a novel compound belonging to the pluramycin class of antibiotics, derived from marine Streptomyces species. This compound exhibits a range of promising biological activities, including anticancer, antibacterial, and antiviral properties. Its unique structure and mechanism of action make it a subject of interest in various scientific research applications.
Anticancer Activity
This compound has been studied for its potential in cancer therapy due to its ability to inhibit cancer cell proliferation. Research indicates that compounds within the indomycinone family can induce apoptosis in various cancer cell lines. For instance, studies have shown that this compound exhibits cytotoxic effects against HeLa cells, a model for cervical cancer, by disrupting cellular processes that lead to cell death.
Case Study: Cytotoxicity Assay
- Cell Line Used : HeLa
- Method : Resazurin-based fluorescence assay
- Findings : this compound demonstrated significant cytotoxicity at lower concentrations compared to traditional chemotherapeutics, indicating its potential as a lead compound for further development.
Antibacterial Properties
The antibacterial efficacy of this compound has been evaluated against various pathogenic bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it effective against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Assay
- Pathogens Tested : Staphylococcus aureus, Escherichia coli
- Method : Disk diffusion method
- Results : this compound exhibited a zone of inhibition comparable to that of established antibiotics, suggesting its potential use in treating bacterial infections.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of this compound. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry or replication mechanisms.
Research Insights
- Studies indicate that this compound may be effective against specific viruses, though further research is required to elucidate its exact mechanisms and efficacy in vivo.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the interactions between this compound and various biological targets, such as acetylcholinesterase (AChE). These studies help in understanding the binding affinities and potential therapeutic applications of the compound.
Docking Results
- Target Protein : Acetylcholinesterase (PDB ID: 4EY6)
- Binding Affinity : High affinity observed, suggesting potential for neuroprotective applications.
- Interactions : Key interactions include hydrogen bonding and pi-stacking interactions with amino acid residues in the active site.
Toxicity Assessment
Safety is paramount in drug development; thus, toxicity assessments are essential. This compound has undergone preliminary toxicity evaluations using predictive models.
Toxicity Findings
- Predicted toxic doses suggest a high safety margin (e.g., LD50 > 4000 mg/kg), indicating that this compound may be safer than some conventional antibiotics.
Propiedades
Fórmula molecular |
C24H22O7 |
|---|---|
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
2-(2,5-dihydroxyhexan-2-yl)-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C24H22O7/c1-11-9-14-20(22(29)19-13(21(14)28)5-4-6-15(19)26)23-18(11)16(27)10-17(31-23)24(3,30)8-7-12(2)25/h4-6,9-10,12,25-26,30H,7-8H2,1-3H3 |
Clave InChI |
COXIHEKDXQWYGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C1C(=O)C=C(O3)C(C)(CCC(C)O)O)C(=O)C4=C(C2=O)C=CC=C4O |
Sinónimos |
delta-indomycinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















